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Compound of Interest

Compound Name:
Methyl 3-(1-aminoethyl)benzoate

hydrochloride

Cat. No.: B566945 Get Quote

A comprehensive spectroscopic confirmation of the molecular structure of Methyl 3-(1-
aminoethyl)benzoate hydrochloride remains elusive due to the limited availability of

published experimental data. Extensive searches of chemical databases and scientific

literature did not yield specific ¹H NMR, ¹³C NMR, Infrared (IR), or Mass Spectrometry (MS)

data for this compound.

While the specific spectral data for Methyl 3-(1-aminoethyl)benzoate hydrochloride (CAS

No. 1263378-68-2; Molecular Formula: C₁₀H₁₄ClNO₂; Molecular Weight: 215.68 g/mol ) is not

publicly available, this guide provides a comparative analysis based on the expected spectral

characteristics and data from closely related analogs. This approach allows for a foundational

understanding of the spectroscopic features that would confirm the structure of the target

molecule.

For comparison, we will utilize spectroscopic data for Methyl 3-aminobenzoate, a structurally

similar compound for which experimental data is accessible. This comparison will highlight the

key differences to be expected upon the addition of the ethyl group at the amino position.

Predicted Spectroscopic Data for Methyl 3-(1-
aminoethyl)benzoate Hydrochloride
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The following tables outline the predicted and observed spectroscopic data. The data for

Methyl 3-aminobenzoate serves as a reference for comparison.

Spectroscopic Data

Methyl 3-(1-

aminoethyl)benzoate

Hydrochloride (Predicted)

Methyl 3-aminobenzoate

(Observed)

¹H NMR

Aromatic protons (multiplets),

quartet (CH), doublet (CH₃ of

ethyl), singlet (OCH₃)

Aromatic protons (multiplets),

singlet (NH₂), singlet (OCH₃)

¹³C NMR

Carbonyl carbon, aromatic

carbons, methine carbon (CH),

methyl carbon (CH₃ of ethyl),

methyl carbon (OCH₃)

Carbonyl carbon, aromatic

carbons, carbon attached to

NH₂, methyl carbon (OCH₃)

IR (cm⁻¹)

N-H stretch (amine salt), C=O

stretch (ester), C-O stretch,

aromatic C-H and C=C

stretches

N-H stretch (primary amine),

C=O stretch (ester), C-O

stretch, aromatic C-H and C=C

stretches

Mass Spec (m/z)

Molecular ion peak

corresponding to the free base

(M-HCl)

Molecular ion peak

Detailed Comparison and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The most significant difference in the proton NMR spectrum of Methyl 3-(1-
aminoethyl)benzoate hydrochloride compared to Methyl 3-aminobenzoate would be the

signals corresponding to the 1-aminoethyl group. One would expect to see a quartet for the

methine proton (-CH) coupled to the adjacent methyl protons, and a doublet for the three

methyl protons (-CH₃) of the ethyl group. The presence of the hydrochloride would likely cause

the amine protons to appear as a broad singlet at a downfield chemical shift. The aromatic

protons would exhibit complex splitting patterns (multiplets) characteristic of a 1,3-disubstituted

benzene ring. The singlet for the methyl ester group (-OCH₃) would remain a key feature.
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¹³C NMR: In the carbon NMR spectrum, the key distinguishing features would be the

appearance of two additional aliphatic carbon signals for the 1-aminoethyl group: one for the

methine carbon (-CH) and one for the terminal methyl carbon (-CH₃). The chemical shifts of the

aromatic carbons would also be influenced by the substitution of the amino group with the 1-

aminoethyl group.

Infrared (IR) Spectroscopy
The IR spectrum of Methyl 3-(1-aminoethyl)benzoate hydrochloride would show

characteristic absorption bands. The presence of the hydrochloride salt would shift the N-H

stretching vibrations of the amine to a lower frequency, typically appearing as a broad band in

the 2400-3000 cm⁻¹ region. The strong carbonyl (C=O) stretch of the ester group would be

expected around 1720 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-

1600 cm⁻¹ region, and the C-O stretching of the ester would be observed between 1100 and

1300 cm⁻¹.

Mass Spectrometry (MS)
In a mass spectrum, typically obtained for the free base after neutralization of the hydrochloride

salt, the molecular ion peak would correspond to the mass of Methyl 3-(1-aminoethyl)benzoate.

Fragmentation patterns would likely involve the loss of the methoxycarbonyl group (-COOCH₃)

and cleavage at the benzylic position, providing further evidence for the proposed structure.

Experimental Protocols
While specific experimental conditions for the target molecule are not available, the following

are general protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a

deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in an NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 or 400 MHz NMR spectrometer.

Data Processing: Process the raw data (Fourier transformation, phase correction, and

baseline correction) to obtain the final spectrum. Chemical shifts are reported in parts per
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million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy:

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of

the compound with dry potassium bromide and pressing it into a thin disk. Alternatively,

acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier

Transform Infrared (FTIR) spectrometer.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry (MS):

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer

via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric

Pressure Chemical Ionization (APCI).

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-

flight).

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the molecular weight and structure.

Workflow for Spectroscopic Confirmation
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To cite this document: BenchChem. [Spectroscopic Analysis of Methyl 3-(1-
aminoethyl)benzoate Hydrochloride: A Comparative Guide]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b566945#spectroscopic-
confirmation-of-methyl-3-1-aminoethyl-benzoate-hydrochloride-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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